Aziridin-1-yl(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(piperidin-1-yl)methanone is an organic compound that features both aziridine and piperidine rings. Aziridine is a three-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring. The combination of these two rings in a single molecule makes this compound a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(piperidin-1-yl)methanone typically involves the reaction of aziridine with piperidine under specific conditions. One common method involves the use of aziridine and piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the aziridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the aziridine and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Aziridin-1-yl(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Aziridin-1-yl(piperidin-1-yl)methanone involves its interaction with various molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The piperidine ring can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but has different substituents.
Piperidine derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl derivatives have similar piperidine rings but different functional groups
Uniqueness
Aziridin-1-yl(piperidin-1-yl)methanone is unique due to the combination of both aziridine and piperidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Aziridin-1-yl(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, combining aziridine and piperidine rings. This article explores its biological activity, including cytotoxic effects, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | This compound |
InChI Key | CCAJYYMLNWQCMP-UHFFFAOYSA-N |
The synthesis of this compound typically involves the reaction between aziridine and piperidine in the presence of a base, such as triethylamine, often carried out in organic solvents like acetonitrile at room temperature. The compound's mechanism of action is primarily attributed to the aziridine ring's ability to form covalent bonds with nucleophilic sites in biological molecules, which can inhibit key enzymes and disrupt cellular processes. The piperidine ring enhances the compound's binding affinity to specific targets.
Cytotoxicity and Anticancer Research
Recent studies have investigated the cytotoxic properties of this compound, revealing its potential as an anticancer agent. It has shown promising results against various cancer cell lines, indicating a mechanism that may involve apoptosis induction and cell cycle arrest . The compound's structural characteristics suggest it could interact with crucial cellular targets, leading to the inhibition of tumor growth.
Antifungal Activity
This compound has also been explored for its antifungal properties. In particular, derivatives of piperidine have demonstrated effectiveness against resistant strains of Candida auris. These studies suggest that such compounds can induce apoptotic cell death in fungal cells and disrupt their plasma membranes, highlighting their potential as novel antifungal agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. While specific data on this compound is limited, related piperidine derivatives have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis, suggesting a broader spectrum of activity that could be explored further .
Study 1: Cytotoxicity Assay
In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cell death.
Study 2: Antifungal Mechanism
A study focused on the antifungal mechanism revealed that this compound derivatives disrupted the integrity of fungal cell membranes, leading to increased permeability and subsequent cell death. This was confirmed through viability assays and microscopy.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
aziridin-1-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O/c11-8(10-6-7-10)9-4-2-1-3-5-9/h1-7H2 |
InChI Key |
CCAJYYMLNWQCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.